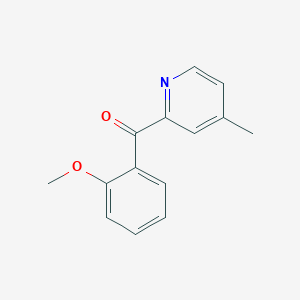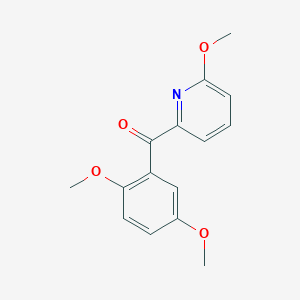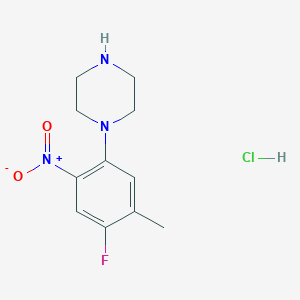
1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H15ClFN3O2 . It is a solid substance . The compound is used in various scientific research applications.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride can be represented by the InChI code: 1S/C18H20FN3O4S/c1-13-4-3-5-15 (10-13)27 (25,26)21-8-6-20 (7-9-21)17-11-14 (2)16 (19)12-18 (17)22 (23)24/h3-5,10-12H,6-9H2,1-2H3 .Physical And Chemical Properties Analysis
1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride is a solid substance with a melting point of 134 - 136 degrees Celsius . Its molecular weight is 275.71 .Applications De Recherche Scientifique
Microwave Assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis of hybrid molecules derived from norfloxacin, including the use of piperazine derivatives, has shown significant antimicrobial activities. This methodology facilitates the creation of compounds with potential therapeutic applications by enhancing reaction efficiency and selectivity. The synthesized compounds have exhibited excellent activity against various microbial strains, highlighting the role of piperazine derivatives in developing new antimicrobial agents (Menteşe et al., 2013).
Synthesis of Piperazine Doped Compounds for Biological Studies
The synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat and their subsequent evaluation for antimicrobial and antiviral activities illustrate the versatility of piperazine compounds in pharmaceutical research. These compounds have shown promising antiviral and antimicrobial properties, making them valuable for further investigation in the development of new therapeutic agents (Reddy et al., 2013).
Drug Synthesis and Isomerization
The Fe-catalyzed synthesis of flunarizine, a calcium channel blocker used in various neurological conditions, demonstrates the importance of piperazine derivatives in drug synthesis and modification. This method allows for the efficient production of flunarizine and its isomers, highlighting the critical role of piperazine structures in medicinal chemistry and drug development processes (Shakhmaev et al., 2016).
Antimicrobial Activity of Quinolone Derivatives
The synthesis of amide derivatives of quinolone with piperazine substitutions and their evaluation for antimicrobial activity further underscore the significance of piperazine derivatives in the search for new antimicrobial agents. These compounds, particularly those with specific piperazine substitutions, have shown effective antibacterial properties against a range of bacterial strains, indicating their potential in addressing antibiotic resistance issues (Patel et al., 2007).
Thermal and Crystallographic Studies
The thermal and crystallographic studies of piperazine single crystals, such as 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, provide valuable insights into the physical properties and stability of piperazine derivatives. These studies are crucial for understanding the material properties of piperazine compounds, which can inform their handling, storage, and application in various scientific and industrial contexts (Awasthi et al., 2014).
Safety and Hazards
While specific safety and hazard information for 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride is not available in the search results, it is generally recommended to handle chemical compounds with appropriate safety measures, including wearing suitable gloves, protective clothing, and eye protection .
Propriétés
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2.ClH/c1-8-6-10(14-4-2-13-3-5-14)11(15(16)17)7-9(8)12;/h6-7,13H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHAPVZARCLESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride | |
CAS RN |
1261079-66-6 | |
| Record name | Piperazine, 1-(4-fluoro-5-methyl-2-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)
![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)

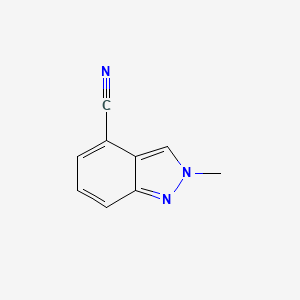
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)
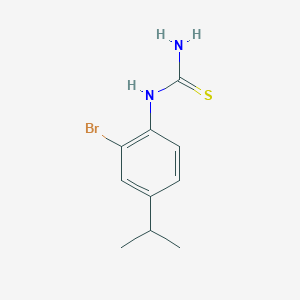
![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)

